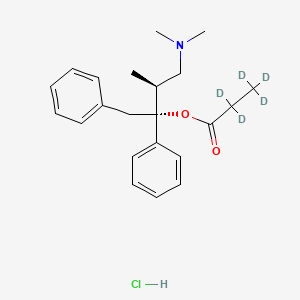

L-Propoxyphene-D5 hcl

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H30ClNO2 |

|---|---|

Molekulargewicht |

381.0 g/mol |

IUPAC-Name |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |

InChI |

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |

InChI-Schlüssel |

QMQBBUPJKANITL-HYOVGAQCSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl |

Kanonische SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Characterization of L Propoxyphene D5 Hcl

Deuteration Strategies for Complex Organic Molecules

The introduction of deuterium (B1214612) into complex organic molecules like L-propoxyphene requires specialized synthetic methods. These strategies are broadly categorized into two main approaches: hydrogen-deuterium exchange protocols and the use of deuterated reagents in synthetic pathways.

Hydrogen-Deuterium Exchange Protocols

Hydrogen-deuterium (H-D) exchange reactions represent a direct method for replacing hydrogen atoms with deuterium. These protocols often involve treating the target molecule or a precursor with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. unam.mxmdpi.com

For instance, acid- or base-catalyzed exchange reactions can be employed to replace enolizable protons. unam.mx However, this method is not suitable for incorporating deuterium at non-enolizable positions. unam.mx To achieve high isotopic purity, multiple treatments with the deuterium source may be necessary. unam.mx More advanced methods utilize transition metal catalysts, such as palladium on carbon (Pd/C), which can facilitate H-D exchange on aromatic rings and at benzylic positions under specific conditions. mdpi.com For the synthesis of L-Propoxyphene-D5 HCl, a key step involves the deuterium exchange on an intermediate compound using deuterated reagents under controlled conditions. smolecule.com

Application of Deuterated Reagents in Synthetic Pathways

An alternative and often more precise method for deuteration involves the use of reagents that already contain deuterium atoms. This approach allows for the introduction of deuterium at specific, predetermined positions within the molecule's structure.

The synthesis of L-Propoxyphene-D5 HCl, where the deuterium atoms are located on the propionyl group, is a prime example of this strategy. cymitquimica.comclearsynth.com The synthesis would likely involve the use of a deuterated propionylating agent, such as propionyl-d5 chloride or propionic-d5 anhydride (B1165640), to esterify the precursor alcohol, (2R,3S)-(-)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol. cymitquimica.com This ensures that all five deuterium atoms are incorporated specifically into the ethyl group of the propionate (B1217596) moiety. The final step in the synthesis is the formation of the hydrochloride salt. smolecule.com

Table 1: Comparison of Deuteration Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen-Deuterium Exchange | Direct replacement of H with D using a deuterium source and often a catalyst. unam.mxmdpi.com | Can be a one-step process. | May lack regioselectivity; can require harsh conditions and multiple cycles for high incorporation. unam.mx |

| Deuterated Reagents | Incorporation of deuterium-containing building blocks during the synthesis. smolecule.com | High regioselectivity; precise control over the number and location of deuterium atoms. | Requires synthesis of the deuterated reagent, which can be complex and costly. unam.mx |

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Localization

Following the synthesis of L-Propoxyphene-D5 HCl, it is crucial to verify the successful incorporation of deuterium and to determine the isotopic purity of the compound. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools for this characterization.

Mass Spectrometry for Deuterium Incorporation Verification

Mass spectrometry (MS) is a powerful technique for confirming the presence and number of deuterium atoms in a molecule. The mass of a deuterium atom is greater than that of a hydrogen atom, resulting in a predictable increase in the molecular weight of the deuterated compound.

For L-Propoxyphene-D5 HCl, the molecular weight is approximately 380.97 g/mol , compared to the non-deuterated form. smolecule.comcymitquimica.com In high-resolution mass spectrometry (HRMS), the molecular ion peak for the deuterated compound will be shifted by approximately five mass units. For example, the protonated molecule [M+H]⁺ of rac-Propoxyphene-D5 shows a molecular ion peak at m/z 344.2512, consistent with the calculated value for a D5 species. The isotopic pattern in the mass spectrum can also provide information about the level of deuterium enrichment, which is typically expected to be around 98% or higher for use as an analytical standard. cymitquimica.com

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze deuterated compounds like L-Propoxyphene-D5 HCl. painphysicianjournal.comresearchgate.net These techniques separate the compound from any impurities before it enters the mass spectrometer, ensuring accurate mass determination. painphysicianjournal.comresearchgate.net In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the masses of the resulting fragments can help to confirm the location of the deuterium atoms. bath.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of the deuterium atoms within the molecular structure. Since deuterium has a different nuclear spin and magnetic moment than hydrogen (protium), their NMR signals appear at vastly different frequencies.

In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. For L-Propoxyphene-D5 HCl, the signals for the propionyl group's ethyl protons would be absent in the ¹H NMR spectrum, while the signals for the phenyl rings and the methyl groups would remain.

Conversely, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium atoms. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing unambiguous confirmation of their location. mdpi.com

Table 2: Key Spectroscopic Data for L-Propoxyphene-D5 HCl

| Technique | Expected Observation | Information Provided |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak shifted by +5 m/z units compared to the non-deuterated analog. | Confirmation of the incorporation of five deuterium atoms. |

| ¹H NMR Spectroscopy | Disappearance of signals corresponding to the propionyl ethyl group protons. | Verification of the location of deuteration on the propionyl moiety. |

| ²H NMR Spectroscopy | Presence of signals at chemical shifts corresponding to the propionyl ethyl group. mdpi.com | Direct confirmation of the location and chemical environment of the deuterium atoms. |

Methodologies for Isotopic Homogeneity and Batch Consistency Assessment

Ensuring the isotopic homogeneity and batch-to-batch consistency of L-Propoxyphene-D5 HCl is critical for its use as a certified reference material (CRM) or internal standard in quantitative analysis. lipomed-shop.com Manufacturers of stable isotope-labeled compounds employ rigorous quality control procedures to guarantee these properties.

Lot-specific certificates of analysis (CoA) are provided, which detail the chemical and isotopic purity of the product. lipomed-shop.comshoko-sc.co.jp These analyses are typically performed using a combination of the techniques described above. High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to determine the chemical purity by separating the main compound from any non-isotopically labeled impurities. lipomed-shop.com

Mass spectrometry is used to confirm the isotopic enrichment, ensuring that the proportion of the D5 species is consistently high (e.g., ≥98%) across different production batches. cymitquimica.comshoko-sc.co.jp NMR spectroscopy further confirms the structural integrity and the specific location of the deuterium atoms, ensuring that each batch is structurally identical. lipomed-shop.com Stability testing is also performed to establish a retest date, guaranteeing the compound's integrity over time when stored under recommended conditions. lipomed-shop.com These comprehensive analytical procedures ensure that each batch of L-Propoxyphene-D5 HCl meets the high standards required for its intended applications in research and analytical testing. lipomed-shop.com

Advanced Analytical Applications in Quantitative Bioanalysis

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method of measurement, capable of achieving high accuracy and precision. researchgate.netup.ac.za The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as L-Propoxyphene-D5 HCl, to a sample containing the analyte of interest (L-Propoxyphene). wikipedia.orgosti.gov After allowing the spike and the analyte to reach isotopic equilibrium, the altered isotopic ratio of the mixture is measured by a mass spectrometer. up.ac.zarsc.org This ratio, along with the known amount and isotopic composition of the spike, allows for the accurate calculation of the analyte concentration in the original sample. osti.gov A key advantage of IDMS is its ability to provide accurate results even with incomplete recovery of the analyte during sample preparation, as the ratio of the analyte to its isotopic twin remains constant. researchgate.net

Species-Specific and Species-Unspecific Isotope Dilution Modes

Isotope dilution can be implemented in two primary modes: species-specific and species-unspecific.

Species-Specific Isotope Dilution (SS-IDMS): In this mode, the isotopic-labeled standard is chemically identical to the analyte being quantified. dss.go.th For instance, to quantify L-Propoxyphene, L-Propoxyphene-D5 HCl would be used as the spike. This is the most common and direct application of IDMS in quantitative bioanalysis. A significant advantage of SS-IDMS is its ability to account for any degradation or transformation of the analyte that may occur during sample preparation, provided the isotopic standard is added at the beginning of the process and behaves identically to the native analyte. researchgate.netiaea.org

Species-Unspecific Isotope Dilution (SU-IDMS): This approach is typically employed in elemental or speciation analysis where the goal is to determine the total amount of an element across different chemical forms. scielo.br In SU-IDMS, the isotopic spike is added post-chromatographic separation, just before detection by the mass spectrometer. dss.go.th While this mode requires only a single isotopic standard to quantify multiple species of the same element, it cannot correct for analyte losses during the separation process. dss.go.th For the quantitative analysis of a specific molecule like L-Propoxyphene, SS-IDMS is the preferred and more relevant method.

Correction for Matrix Effects and Instrumental Drift Using Deuterated Internal Standards

Biological matrices such as blood, urine, and tissue are inherently complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. oup.comnih.gov This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, causing inaccurate quantification. oup.commyadlm.org Deuterated internal standards like L-Propoxyphene-D5 HCl are instrumental in mitigating these effects. clearsynth.com

Because the deuterated standard is chemically and physically very similar to the unlabeled analyte, it co-elutes during chromatography and experiences nearly identical ionization suppression or enhancement in the mass spectrometer. oup.comscioninstruments.com By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and precise results. nebiolab.com

Similarly, instrumental drift, which refers to gradual changes in the mass spectrometer's sensitivity over the course of an analytical run, can also compromise quantitative accuracy. scioninstruments.com The use of a co-eluting deuterated internal standard corrects for this drift, as both the analyte and the standard are affected proportionally by changes in instrument performance. scioninstruments.comnebiolab.com

It is important to note, however, that while highly effective, deuterated standards may not always provide perfect correction. myadlm.orgnih.gov Slight differences in chromatographic retention times between the analyte and its deuterated analog can sometimes lead to differential matrix effects, particularly if they elute in a region of rapidly changing ion suppression. myadlm.orgchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological fluids due to its high sensitivity and specificity. nih.govmdpi.com The combination of chromatographic separation with mass spectrometric detection allows for the reliable quantification of compounds like L-Propoxyphene, even at low concentrations in complex matrices.

Optimization of Chromatographic Separation for Deuterated Analogs

Effective chromatographic separation is crucial for a successful LC-MS/MS assay. The goal is to separate the analyte of interest from other matrix components to minimize ion suppression and to resolve it from any isomeric or isobaric interferences. When using a deuterated internal standard, it is generally desirable for the standard to co-elute with the unlabeled analyte. chromatographyonline.com

However, a phenomenon known as the "isotope effect" can sometimes cause a slight separation between the deuterated and non-deuterated compounds, particularly in reversed-phase chromatography. oup.comchromatographyonline.com This is because the substitution of hydrogen with the heavier deuterium (B1214612) isotope can subtly alter the molecule's physicochemical properties. While often negligible, this separation can become problematic if it leads to differential ionization effects. chromatographyonline.com In some cases, adjusting the mobile phase composition, gradient profile, or even using a column with slightly lower resolution can be employed to ensure complete co-elution and optimal correction by the internal standard. chromatographyonline.comoup.com

Table 1: Example Chromatographic Conditions for Opioid Analysis

| Parameter | Condition |

|---|---|

| Column | BEH Phenyl analytical column nih.gov |

| Mobile Phase A | 20mM ammonium (B1175870) acetate (B1210297) (pH 9.65) oup.comresearchgate.net |

| Mobile Phase B | Acetonitrile:Methanol (75:25) oup.comresearchgate.net |

| Flow Rate | 0.4 mL/min oup.comresearchgate.net |

| Gradient | Linear gradient from 5% to 50% Mobile Phase A over 0.5 min, hold until 2 min, then return to 5% oup.comresearchgate.net |

| Run Time | 9 minutes nih.gov |

Tandem Mass Spectrometry Parameters for Selective Ion Monitoring and Quantitation

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is essential for quantitative bioanalysis. The most common mode of operation is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). chromatographyonline.comnih.gov In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific product ion is monitored in the third quadrupole (Q3).

For L-Propoxyphene and its deuterated internal standard, L-Propoxyphene-D5 HCl, specific precursor-to-product ion transitions would be optimized to ensure high sensitivity and specificity. The collision energy and other source parameters are carefully tuned for each compound to maximize the signal of the chosen product ion. ojp.govnih.gov

Table 2: Illustrative Tandem Mass Spectrometry (MS/MS) Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| L-Propoxyphene | 340.2 | 266.2 | 25 |

| L-Propoxyphene-D5 HCl | 345.2 | 271.2 | 25 |

| Norpropoxyphene (B1213060) | 326.2 | 115.1 | 30 |

| Norpropoxyphene-D5 | 331.2 | 120.1 | 30 |

Note: These values are illustrative and require empirical optimization for a specific instrument and method.

The selection of unique transitions for the analyte and its internal standard prevents cross-talk and ensures that the quantification is based on distinct, interference-free signals. purdue.edu

Sample Preparation Techniques for Complex Biological Matrices

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., urine, blood, plasma, tissue) and remove interfering substances like proteins and phospholipids. nih.gov Several techniques are commonly used for the analysis of opioids like propoxyphene.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. gtfch.org By adjusting the pH of the aqueous phase, basic compounds like propoxyphene can be efficiently extracted into an organic solvent. forensicresources.org LLE is effective but can be labor-intensive and may result in emulsions. oup.com

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that offers cleaner extracts and more reproducible results compared to LLE. nih.govoup.com For propoxyphene and other basic drugs, cation-exchange or mixed-mode (combining hydrophobic and ion-exchange properties) SPE cartridges are highly effective. nih.govoup.com The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte with a suitable solvent. sigmaaldrich.com

"Dilute and Shoot": For some matrices, particularly urine, a simple dilution of the sample followed by direct injection into the LC-MS/MS system may be sufficient. nih.govnih.gov This approach is fast and minimizes sample handling but is more susceptible to matrix effects and may require a more robust chromatographic method to handle the complex sample load.

The choice of sample preparation technique depends on the specific matrix, the required sensitivity, and the available instrumentation. For L-Propoxyphene analysis, both LLE and SPE have been successfully employed, with SPE often being favored for its automation capabilities and cleaner extracts. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| L-Propoxyphene |

| L-Propoxyphene-D5 HCl |

| Norpropoxyphene |

| Norpropoxyphene-D5 |

| L-Propoxyphene-d5 |

| Norpropoxyphene amide (NPXA) |

| Testosterone |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the confirmation and quantification of drugs and their metabolites in biological samples. nih.govnih.gov For propoxyphene and its primary metabolite, norpropoxyphene, GC-MS methods provide high specificity and sensitivity. oup.comresearchgate.net The analysis typically involves electron impact (EI) ionization, which generates a reproducible fragmentation pattern of the molecule, creating a characteristic mass spectrum that acts as a chemical fingerprint. oup.com For quantitative analysis, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. nih.gov In SIM mode, the instrument is set to detect only a few specific ions characteristic of the analyte and the internal standard, which significantly enhances sensitivity by reducing chemical noise.

GC-MS analysis of propoxyphene often requires careful optimization of chromatographic conditions to prevent the thermal degradation of the analytes and to achieve good separation from other matrix components. oup.com The use of L-Propoxyphene-D5 HCl as an internal standard is critical in these methods to ensure accuracy, as it co-elutes with the unlabeled propoxyphene and compensates for any variability during the analytical process.

For many compounds, GC analysis is improved through chemical derivatization, a process that converts the analyte into a more suitable form for chromatography. jfda-online.com Derivatization can increase the volatility and thermal stability of polar compounds and improve their chromatographic peak shape. jfda-online.com In the context of opiate analysis by GC-MS, several derivatization strategies are common.

Silylation: This involves replacing active hydrogen atoms in functional groups like hydroxyls (-OH) with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

Acylation: This strategy introduces an acyl group. For instance, using propionic anhydride (B1165640) can effectively derivatize hydroxyl and amine groups, leading to improved chromatographic performance.

While propoxyphene itself may not always require derivatization, its metabolite, norpropoxyphene, can benefit from it. One study describes a strong base-catalyzed rearrangement of norpropoxyphene into norpropoxyphene amide, a compound with better chromatographic properties, thereby avoiding a separate derivatization step. researchgate.net The choice of derivatization reagent is crucial as it can influence the fragmentation pattern in the mass spectrometer and affect the selection of ions for quantification. oup.com

The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte, such as L-Propoxyphene-D5 HCl. clearsynth.comtandfonline.com SIL-IS are considered the gold standard because they share nearly identical chemical and physical properties with the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. wuxiapptec.comtexilajournal.com This ensures that any loss of analyte during sample preparation or any fluctuation in instrument response is mirrored by the internal standard. wuxiapptec.com

A critical step in employing a deuterated internal standard is the evaluation of cross-contribution (also known as cross-talk). nih.govoup.com This phenomenon occurs when signals from the analyte interfere with the detection of the internal standard, or vice versa. There are two primary sources of cross-contribution:

Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis. tandfonline.com

Natural Isotope Abundance: The analyte naturally contains a small percentage of heavier isotopes (e.g., ¹³C), which can produce a signal at the mass-to-charge ratio (m/z) being monitored for the internal standard. nih.gov

To minimize cross-talk, it is recommended that the mass difference between the analyte and the SIL-IS be at least 3 atomic mass units (amu). tandfonline.com L-Propoxyphene-D5 HCl, with a mass difference of 5 amu, effectively mitigates this issue. The extent of cross-contribution must be formally evaluated during method development by analyzing the pure analyte and the pure internal standard to ensure that the contribution to each other's signal is negligible, typically less than a specified percentage of the response at the lower limit of quantitation (LLOQ). nih.govtandfonline.com

Derivatization Strategies for Enhanced Chromatographic Properties

Method Validation and Quality Assurance for Deuterated Internal Standards

For a bioanalytical method to be considered reliable and robust, it must undergo a thorough validation process according to established regulatory guidelines. nih.govresearchgate.net When using a deuterated internal standard like L-Propoxyphene-D5 HCl, the validation process confirms that the assay is accurate, precise, and specific for its intended purpose. nih.govjyoungpharm.org

The validation of a quantitative bioanalytical method hinges on demonstrating its linearity, precision, and accuracy. researchgate.netnih.gov

Linearity: This is assessed by analyzing calibration standards at several concentration levels to create a calibration curve. The relationship between the analyte/internal standard peak area ratio and the analyte concentration is evaluated using a regression model. A correlation coefficient (r²) of >0.99 is typically required to demonstrate linearity. nih.govrjptonline.org

Precision and Accuracy: These are determined by analyzing quality control (QC) samples at multiple concentration levels (usually LLOQ, low, mid, and high) in replicate, both within a single analytical run (intra-day) and across multiple days (inter-day). jyoungpharm.org Precision measures the closeness of repeated measurements and is expressed as the relative standard deviation (%RSD). Accuracy reflects how close the measured concentration is to the true value and is expressed as relative error (%RE) or percent bias. nih.govjyoungpharm.org

The table below summarizes typical acceptance criteria for these parameters in bioanalytical method validation.

| Parameter | QC Level | Acceptance Criterion |

|---|---|---|

| Precision (%RSD) | LQC, MQC, HQC | ≤15% |

| LLOQ | ≤20% | |

| Accuracy (%RE) | LQC, MQC, HQC | Within ±15% of nominal value |

| LLOQ | Within ±20% of nominal value |

Defining the sensitivity limits of an assay is a fundamental part of validation.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that produces a signal-to-noise ratio of at least 3. lcms.czresearchgate.net

Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. researchgate.net For bioanalytical assays, the LLOQ must meet the acceptance criteria for precision (e.g., ≤20% RSD) and accuracy (e.g., within ±20% of the nominal value). jyoungpharm.orgrjptonline.org For propoxyphene analysis in serum, methods have achieved LLOQs of 10 µg/L, while methods for plasma have reported LLOQs of 25 ng/mL. researchgate.netoup.com

Biological matrices such as plasma and urine are complex mixtures containing numerous endogenous compounds (e.g., phospholipids, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer source. nih.govnebiolab.com This interference, known as the matrix effect , can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the method. tandfonline.comwaters.com

The primary compensatory mechanism for matrix effects is the use of a co-eluting SIL-IS like L-Propoxyphene-D5 HCl. texilajournal.comnebiolab.com The underlying principle is that the analyte and the internal standard will be subjected to the same degree of ion suppression or enhancement. nebiolab.com Therefore, while the absolute signal response may vary, the ratio of the analyte response to the internal standard response should remain constant and proportional to the analyte's concentration. waters.com

The matrix effect must be quantitatively evaluated during method validation. A common approach is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a pure solution. nih.gov

The Matrix Factor (MF) is calculated as shown in the table below. An MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The use of a SIL-IS is intended to normalize these variations.

| Calculation | Description |

|---|---|

| Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | Measures the absolute matrix effect. |

| IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard) | Measures the matrix effect after correction by the internal standard. The variability of this factor across different lots of matrix is assessed, with a %RSD of ≤15% being a typical acceptance criterion. |

Even with a deuterated standard, differential matrix effects can occur if chromatographic separation between the analyte and the SIL-IS exists, however slight, especially in regions of steep ion suppression. waters.commyadlm.org Therefore, ensuring co-elution and thorough validation across multiple matrix lots is essential for quality assurance.

Applications in Drug Metabolism and Pharmacokinetic Research Methodological Focus

Elucidation of Metabolic Pathways and Transformations Using Stable Isotope Tracers

The use of stable isotope-labeled compounds like L-Propoxyphene-D5 HCl, in conjunction with mass spectrometry, is a powerful technique for identifying and characterizing drug metabolites. nih.govnih.gov This "isotope cluster" or "isotope pattern" technique allows researchers to readily distinguish drug-related material from endogenous compounds in a biological sample. nih.govcapes.gov.br When a mixture of the unlabeled drug (propoxyphene) and its deuterated analog (L-Propoxyphene-D5 HCl) is administered or added to an in vitro system, the resulting mass spectra of the parent drug and its metabolites will exhibit a characteristic doublet peak, separated by the mass difference of the isotopes (in this case, 5 Da). nih.gov

Studies have successfully employed stable isotope labeling to map the metabolic pathways of propoxyphene in various species, including humans. nih.gov The primary route of metabolism is N-demethylation to form norpropoxyphene (B1213060). nih.govmedsafe.govt.nz Other identified metabolic transformations include:

Hydroxylation: The aromatic ring of propoxyphene and its metabolites can undergo hydroxylation. nih.gov

Ester Hydrolysis: Cleavage of the ester group is another metabolic route. nih.gov

N-Acetylation: Acetylated metabolites have also been identified. nih.gov

Cyclization and Dehydration: A metabolite formed from the cyclization and subsequent dehydration of dinorpropoxyphene has been found in urine and plasma. nih.gov

The ability to trace the isotopic label through these transformations provides definitive evidence of the metabolic origin of each detected species. nih.gov

Quantitative Analysis of Parent Compounds and Metabolites in Biological Systems

L-Propoxyphene-D5 HCl is crucial for the accurate and precise quantification of propoxyphene and its major metabolite, norpropoxyphene, in biological fluids such as plasma, blood, and urine. nih.govnih.govresearchgate.net In quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated internal standard is added to the biological sample prior to extraction and analysis. google.comsci-hub.se

The SIL-IS co-elutes with the analyte of interest and experiences similar extraction efficiencies and ionization effects in the mass spectrometer. nih.gov Any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. oup.com By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, a highly accurate and precise quantification can be achieved. nih.gov This approach effectively compensates for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. nih.govresearchgate.net

Numerous validated LC-MS/MS methods have been developed for the simultaneous determination of multiple opioids, including propoxyphene, in biological samples, relying on deuterated analogs like L-Propoxyphene-D5 HCl for reliable quantification. nih.govirb.hrresearchgate.net These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. nih.govresearchgate.net

| Parameter | Method | Matrix | Internal Standard | Key Finding | Reference |

| Quantification of Propoxyphene and Norpropoxyphene | GC-MS | Plasma | Deuterium-labeled mass internal standards | Determined half-lives of propoxyphene (11.8 hr) and norpropoxyphene (36.6 hr) in humans. | nih.gov |

| Simultaneous Quantification of 26 Opioids | UPLC-MS/MS | Blood | Deuterated analogs | Deuterated standards compensated for matrix effects ranging from 47% to 95%. | nih.govresearchgate.net |

| Multiresidue Opioid Analysis | LC-MS/MS | Wastewater, River Water | 19 deuterated analogues | Accurate quantification of 27 opioid analgesics and their metabolites. | irb.hr |

| Automated Urine Analysis | UPLC-MS/MS | Urine | Deuterated analogs | Developed a selective and automated method for 23 opioids and metabolites. | researchgate.net |

Investigation of In Vitro and In Vivo Metabolic Fate

The metabolic fate of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), can be thoroughly investigated using stable isotope-labeled compounds. escholarship.org In vitro studies using human liver microsomes are instrumental in identifying the primary enzymes responsible for a drug's metabolism. nih.gov For propoxyphene, such studies have demonstrated that the major metabolic pathway, N-demethylation to norpropoxyphene, is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. medsafe.govt.nznih.govdrugbank.com L-Propoxyphene-D5 HCl can be used in these systems to precisely measure the formation rate of the deuterated metabolite, aiding in enzyme kinetic studies.

In vivo studies in humans and animal models provide a comprehensive picture of a drug's disposition. nih.gov The use of stable isotope tracers has revealed species-specific differences in propoxyphene metabolism and excretion. For instance, rats and dogs primarily eliminate propoxyphene and its metabolites through bile, whereas rabbits and humans excrete them mainly in the urine. nih.gov Furthermore, while metabolites are found as both free and conjugated forms in humans and dogs, they exist predominantly as conjugates in rats and rabbits. nih.gov These detailed metabolic fate studies are critical for understanding a drug's pharmacokinetic profile and for extrapolating data from preclinical species to humans. psu.edu

Assessment of Kinetic Isotope Effects in Biotransformation Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.eduwikipedia.org In drug metabolism, a deuterium (B1214612) KIE is observed when the cleavage of a carbon-hydrogen (C-H) bond is a rate-determining step in an enzymatic reaction. nih.gov Replacing a hydrogen atom with a deuterium atom at the site of metabolic attack can slow down the reaction rate because the carbon-deuterium (C-D) bond is stronger than the C-H bond and requires more energy to break. princeton.edu

Methodological Approaches for Longitudinal Metabolic Profiling

Longitudinal metabolic profiling, which involves the analysis of metabolic changes over time, is a powerful approach for understanding the dynamic response to a drug or the progression of a disease. nih.gov Stable isotope tracers are exceptionally well-suited for these types of studies. chemie-brunschwig.ch By administering a stable isotope-labeled compound, researchers can trace its metabolic fate and the dynamic changes in its metabolite concentrations over an extended period. nih.gov

In the context of propoxyphene research, L-Propoxyphene-D5 HCl could be utilized in longitudinal pharmacokinetic studies to monitor plasma concentrations of the parent drug and its metabolites over time following a single or multiple doses. nih.govescholarship.org This allows for the precise determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for both propoxyphene and norpropoxyphene. medsafe.govt.nznih.gov The high precision afforded by the use of a stable isotope-labeled internal standard is critical for detecting subtle changes in metabolic profiles over time, which might be indicative of enzyme induction, inhibition, or saturation of metabolic pathways. nih.govresearchgate.net This methodological approach provides a detailed, dynamic view of a drug's interaction with the body, which is superior to the static snapshot provided by cross-sectional studies. nih.gov

Forensic Toxicology and Pharmaceutical Analysis: Methodological Advancements

Methodologies for Detection and Quantification in Forensic Samples

The accurate detection and quantification of propoxyphene and its metabolites are critical in forensic investigations. Various analytical techniques have been developed and refined to analyze these compounds in a range of biological and post-mortem samples.

Analysis in Biological Specimens (e.g., Blood, Urine, Oral Fluid)

The analysis of propoxyphene and its primary metabolite, norpropoxyphene (B1213060), in biological fluids is routinely performed using chromatographic methods coupled with mass spectrometry. researchgate.netnih.gov These methods offer high sensitivity and specificity, which are essential for forensic purposes. nih.gov

Blood: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the quantitative determination of propoxyphene and norpropoxyphene in blood. nih.govtandfonline.com The use of a deuterated internal standard like L-Propoxyphene-D5 HCl is crucial to compensate for any loss of analyte during sample preparation and to correct for matrix effects, thereby ensuring accurate quantification. nih.govchromatographyonline.com For instance, a study detailing an SPE-GC-MS method for the analysis of various drugs of abuse, including propoxyphene, in whole blood highlights the necessity of robust validation to ensure the method's applicability in routine forensic analysis. tandfonline.com

Urine: Urine is a common matrix for drug screening, often employing initial immunoassay tests followed by confirmatory analysis using GC-MS or LC-MS/MS. roche.comakleg.gov Immunoassays can be prone to cross-reactivity, making confirmatory testing essential for legal contexts. allenpress.com LC-MS/MS methods have the advantage of distinguishing between propoxyphene metabolites, such as norpropoxyphene and its dehydrated rearrangement product, which can be a challenge with GC-MS methods that involve alkaline extraction. nih.govoup.com The use of deuterated standards like L-Propoxyphene-D5 HCl in these confirmatory methods is standard practice to ensure precision. researchgate.net

Oral Fluid: Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection and its potential to indicate recent drug use. nih.govpainphysicianjournal.com The concentrations of drugs in oral fluid are generally lower than in urine, necessitating highly sensitive analytical methods like LC-MS/MS. nih.gov A method for the analysis of 26 opioid drugs and metabolites in oral fluid using mixed-mode solid-phase extraction (SPE) followed by UPLC-MS/MS demonstrates the capability to directly analyze glucuronide metabolites without hydrolysis. lcms.cz L-Propoxyphene-D5 HCl serves as an indispensable internal standard in such methods to ensure accurate and reliable results. chromatographyonline.com

Table 1: Analytical Methods for Propoxyphene Detection in Biological Samples

| Biological Matrix | Primary Analytical Technique | Confirmatory Method | Role of L-Propoxyphene-D5 HCl |

|---|---|---|---|

| Blood | Gas Chromatography (GC) nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) tandfonline.com | Internal standard for quantification |

| Urine | Immunoassay roche.com | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govoup.com | Internal standard for confirmation and quantification |

| Oral Fluid | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govlcms.cz | Internal standard for high-sensitivity quantification |

Application in Post-Mortem Toxicology and Impairment Assessment (Methodological Perspective)

In post-mortem toxicology, the interpretation of drug concentrations is complicated by the phenomenon of post-mortem redistribution (PMR). fd.orgresearchgate.net PMR refers to the changes in drug concentrations that occur after death, which can lead to significant differences between central (e.g., heart blood) and peripheral (e.g., femoral blood) samples. fd.orgresearchgate.netnih.gov

Propoxyphene is a drug known to undergo significant PMR. uop.edu.pkoup.com Studies have shown that concentrations in heart blood can be substantially higher than in peripheral blood due to redistribution from tissues like the lungs and liver. uop.edu.pkoup.com This makes the site of blood collection a critical factor in the interpretation of toxicological results.

From a methodological perspective, the use of a reliable internal standard such as L-Propoxyphene-D5 HCl is essential for the accurate quantification of propoxyphene and norpropoxyphene in various post-mortem tissues and fluids. lgcstandards.com This allows for a more comprehensive assessment of the drug's distribution throughout the body. While the interpretation of these concentrations remains complex, the analytical accuracy provided by deuterated standards is a fundamental prerequisite for any meaningful toxicological evaluation. fd.orgresearchgate.net The analysis of both the parent drug and its metabolites, like norpropoxyphene, is also crucial, as the ratio between them can provide insights into the timing and nature of the exposure. oup.com

Role of L-Propoxyphene-D5 HCl in Certified Reference Material Programs

Certified Reference Materials (CRMs) are fundamental to ensuring the quality and metrological traceability of analytical measurements. L-Propoxyphene-D5 HCl is available as a CRM from various suppliers. lgcstandards.commckesson.com

These CRMs are produced under stringent quality control systems, often with accreditations such as ISO/IEC 17025 and ISO Guide 34. chromservis.eu The availability of L-Propoxyphene-D5 HCl as a CRM provides forensic and analytical laboratories with a highly characterized material that can be used for:

Calibration: Establishing accurate calibration curves for the quantification of propoxyphene. clearsynth.com

Method Validation: Verifying the accuracy, precision, and robustness of analytical methods. clearsynth.com

Quality Control: As a component of quality control samples to monitor the ongoing performance of analytical procedures.

The use of CRMs like L-Propoxyphene-D5 HCl is a cornerstone of good laboratory practice and is essential for producing legally defensible results in forensic toxicology.

Development of Robust Methodologies for Compliance and Legal Contexts

In legal and compliance contexts, analytical methodologies must be not only accurate and precise but also robust and validated according to strict guidelines. researchgate.netgtfch.org The development of such methods for propoxyphene analysis involves several key considerations:

Method Validation: This includes demonstrating specificity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and robustness. nih.gov International guidelines, such as those from the Society of Forensic Toxicologists (SOFT) or the American Board of Forensic Toxicology (ABFT), provide a framework for the validation of forensic toxicological methods.

Use of Internal Standards: The use of deuterated internal standards like L-Propoxyphene-D5 HCl is a requirement in many guidelines for quantitative mass spectrometric methods. gtfch.org This ensures that variations in sample preparation and analysis are adequately compensated for. nih.govchromatographyonline.com

Confirmatory Analysis: Initial screening tests, such as immunoassays, must be confirmed by a more specific and sensitive method, typically GC-MS or LC-MS/MS. akleg.govallenpress.com This two-tiered approach minimizes the risk of false-positive results.

Chain of Custody and Documentation: In addition to the analytical methodology itself, robust procedures for sample handling, chain of custody, and documentation are essential to ensure the integrity of the results in a legal setting.

The development and implementation of these robust methodologies, with L-Propoxyphene-D5 HCl as a key component, are critical for ensuring that analytical results are reliable and can withstand legal scrutiny.

Theoretical and Computational Approaches in Deuterated Compound Research

Molecular Dynamics and Isotopic Labeling Effects on Molecular Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which to observe the intricate dance of molecules over time. By incorporating isotopic labeling, these simulations can reveal the subtle yet significant effects of deuteration on molecular interactions. The increased mass of deuterium (B1214612) compared to protium (B1232500) leads to a lower vibrational frequency and a shorter, stronger carbon-deuterium (C-D) bond. musechem.com This seemingly minor alteration can have a cascading effect on a molecule's conformational landscape, flexibility, and binding affinity to biological targets.

For a compound like L-Propoxyphene-D5 HCl, MD simulations can model its interaction with opioid receptors, the primary targets of propoxyphene. smolecule.com These simulations can help predict how the five deuterium atoms on the propionyl group influence the compound's binding pose and residence time within the receptor's binding pocket. The altered vibrational modes of the deuterated moiety might lead to more favorable or stable interactions with specific amino acid residues, potentially enhancing the compound's biological activity or altering its receptor subtype selectivity.

Table 1: Comparative Properties of Hydrogen and Deuterium

| Property | Hydrogen (¹H) | Deuterium (²H or D) | Impact on Molecular Properties |

| Atomic Mass (amu) | ~1.008 | ~2.014 | Alters vibrational frequencies and zero-point energy. faccts.de |

| Bond Length (e.g., C-H vs. C-D) | Longer | Shorter | Affects molecular geometry and steric interactions. |

| Bond Strength (e.g., C-H vs. C-D) | Weaker | Stronger | Increases the energy required for bond cleavage, leading to the kinetic isotope effect. musechem.com |

| Hydrophobicity | Higher | Lower | Can influence solubility and membrane permeability. musechem.com |

Quantum Mechanical Calculations for Isotope Effects in Reaction Mechanisms

Quantum mechanical (QM) calculations are indispensable for understanding the kinetic isotope effect (KIE), a cornerstone of deuterated drug design. The KIE quantifies the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. faccts.deprinceton.edu In the context of drug metabolism, this effect is particularly relevant as many metabolic reactions, especially those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond in the rate-determining step. nih.govcdnsciencepub.com

By substituting hydrogen with deuterium at a metabolically vulnerable site, the rate of enzymatic breakdown can be significantly reduced. nih.gov QM calculations can predict the magnitude of the KIE for the metabolic pathways of L-Propoxyphene. The parent compound, propoxyphene, is primarily metabolized via N-demethylation to norpropoxyphene (B1213060), a reaction catalyzed by CYP3A4 and CYP3A5. pharmgkb.orgpsu.edu While the deuteration in L-Propoxyphene-D5 HCl is on the propionyl group and not the N-methyl group, QM calculations could still be employed to investigate secondary isotope effects or to explore the impact of deuteration on other potential metabolic routes, such as ring hydroxylation. psu.edu These calculations provide a theoretical foundation for how deuteration can slow metabolism, potentially leading to increased drug exposure and a longer half-life. acs.org

Computational Models for Predicting Metabolic Vulnerabilities and Deuteration Sites

A critical step in designing deuterated drugs is identifying the "soft spots" in a molecule—the sites most susceptible to metabolic transformation. nih.gov Various computational models and software tools have been developed to predict these sites of metabolism (SoMs). nih.gov These tools often use a combination of ligand-based and structure-based approaches. Ligand-based methods analyze the chemical structure of the drug to identify reactive functional groups, while structure-based methods dock the drug into the active site of a metabolic enzyme, such as a CYP, to predict the most likely points of oxidation.

For a molecule like propoxyphene, these computational models can predict that the N-methyl group is a primary site of metabolism. pharmgkb.orgmdpi.com This information is invaluable for guiding a deuteration strategy. While L-Propoxyphene-D5 HCl has deuterium on the propionyl group, these predictive models could be used to design future analogs with deuteration at other metabolically labile positions to further enhance metabolic stability. The goal is to strategically place deuterium atoms to block or slow down the major metabolic pathways without negatively impacting the drug's desired pharmacological activity. nih.govacs.org This approach of "metabolic shunting" can redirect metabolism away from the formation of potentially toxic or inactive metabolites. nih.govacs.org

Table 2: Key Cytochrome P450 Enzymes in Propoxyphene Metabolism

| Enzyme | Role in Propoxyphene Metabolism | Potential Impact of Deuteration |

| CYP3A4 | Major enzyme responsible for N-demethylation to norpropoxyphene. pharmgkb.orgrxlist.com | Deuteration of the N-methyl group (not present in L-Propoxyphene-D5 HCl) would be predicted to significantly slow this pathway. |

| CYP3A5 | Also involved in the formation of norpropoxyphene. pharmgkb.org | Similar to CYP3A4, its activity would be sensitive to deuteration at the N-methyl position. |

| CYP2D6 | Potential minor metabolic pathway; also subject to competitive inhibition by propoxyphene. pharmgkb.org | The impact of deuteration would depend on the specific metabolic reaction catalyzed by this enzyme. |

Data Processing and Bioinformatic Tools for Complex Isotopic Datasets

The analysis of deuterated compounds in biological systems generates large and complex datasets, particularly from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Bioinformatic tools are essential for processing, analyzing, and interpreting this data. nih.gov These tools can deconvolve complex spectra, identify and quantify the parent drug and its deuterated and non-deuterated metabolites, and track the fate of the isotopic label through various metabolic pathways. oup.com

In studies involving L-Propoxyphene-D5 HCl, specialized software can be used to analyze MS data to determine the ratio of the deuterated compound to its non-deuterated counterpart and their respective metabolites over time. This allows for a precise quantification of the kinetic isotope effect in vivo. Tools like mzMatch–ISO and geoRge are examples of R-based software designed for the annotation and relative quantification of isotope-labeled mass spectrometry data. oup.comresearchgate.net Furthermore, advanced platforms like PANDA can process and quantify data from various quantitative proteomics strategies, which can be adapted for metabolomics. oup.com These bioinformatic approaches are crucial for translating raw analytical data into meaningful biological insights about the pharmacokinetics and metabolism of deuterated compounds. nih.govbiorxiv.org

Future Directions and Emerging Research Methodologies

Advancements in Mass Spectrometry Instrumentation for Deuterated Standard Applications

The quantification of analytes using a deuterated internal standard like L-Propoxyphene-D5 HCl is fundamentally dependent on mass spectrometry (MS). While traditional triple quadrupole (QqQ) mass spectrometers operating in Selected Reaction Monitoring (SRM) mode have been the workhorse for such applications, recent and ongoing advancements in MS technology are providing unprecedented levels of sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS), particularly utilizing Orbitrap and Time-of-Flight (TOF) analyzers, represents a paradigm shift. Unlike QqQ instruments that filter for nominal masses, HRMS instruments measure the exact mass of an ion to several decimal places. This capability offers distinct advantages for applications involving L-Propoxyphene-D5 HCl:

Enhanced Specificity and Interference Reduction: In complex matrices such as blood or urine, endogenous compounds can produce isobaric interferences, which have the same nominal mass as the target analyte or standard. HRMS can easily resolve these interferences based on minute differences in their exact mass, leading to more accurate quantification and lower limits of detection. For L-Propoxyphene-D5, this means cleaner chromatograms and higher confidence in the measured concentration, even at trace levels.

Increased Sensitivity: Modern HRMS instruments incorporate advanced ion optics, faster detectors, and improved ionization sources, pushing detection limits into the low picogram or even femtogram range. This is particularly valuable in pharmacokinetic studies where drug concentrations must be tracked over a long period or in post-mortem forensic cases where only trace amounts may be present.

Retrospective Data Analysis: A significant advantage of HRMS is its ability to acquire full-scan data. While a QqQ in SRM mode only records data for pre-selected ion transitions, an HRMS instrument captures a high-resolution snapshot of all ions present at a given time. This allows researchers to perform retrospective analysis on previously acquired data to search for unexpected metabolites of propoxyphene or other co-administered compounds without needing to re-run the physical sample.

The table below compares the key features of traditional and advanced MS platforms for the analysis of deuterated standards.

| Feature | Triple Quadrupole (QqQ) MS | High-Resolution MS (Orbitrap/Q-TOF) |

|---|---|---|

| Primary Application | Targeted Quantification (SRM) | Targeted & Untargeted Quantification, Profiling |

| Mass Resolution | Unit Mass (~0.7 Da) | High (<5 ppm mass accuracy) |

| Selectivity | Good; based on precursor/product ion pair | Excellent; resolves isobaric interferences |

| Data Acquisition Mode | Targeted (SRM/MRM) | Full Scan, Data-Independent Acquisition (DIA) |

| Retrospective Analysis | Not possible for new compounds | Fully capable |

| Utility for L-Propoxyphene-D5 HCl | Robust, routine quantification | High-confidence quantification, metabolite ID, interference removal |

Integration of Deuterated Analogs in Multi-Omics Research (e.g., Metabolomics, Proteomics)

The role of deuterated standards is expanding beyond simple quantification into the realm of systems biology and multi-omics research. In this context, L-Propoxyphene-D5 HCl is not just a tool for measuring a single compound but a key component for anchoring quantitative data within a larger biological network.

In metabolomics , L-Propoxyphene-D5 HCl enables highly accurate, absolute quantification of propoxyphene and its primary metabolite, norpropoxyphene (B1213060) (if a corresponding standard is also used). This targeted analysis provides precise concentration data that can be integrated with untargeted metabolomics profiles. For example, researchers can correlate the exact concentration of propoxyphene with global changes in endogenous metabolic pathways, potentially identifying novel biomarkers of drug effect or toxicity.

The integration with proteomics and genomics is even more powerful. This approach, often termed pharmacoproteomics or pharmacogenomics, links drug exposure to downstream biological responses:

Genotype-Phenotype Correlation: L-Propoxyphene-D5 HCl is used to accurately determine the pharmacokinetic phenotype (e.g., drug clearance rate) in a patient cohort. This quantitative data can then be correlated with genetic data, such as single nucleotide polymorphisms (SNPs) in drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), to establish robust genotype-phenotype relationships.

Mechanism of Action Studies: By combining quantitative drug levels with proteomic analysis (e.g., using Sequential Window Acquisition of all Theoretical Mass Spectra, SWATH-MS), researchers can investigate how propoxyphene exposure alters the expression of specific proteins. For instance, one could measure the upregulation or downregulation of proteins involved in cardiac function or neuronal signaling, providing mechanistic insights at a molecular level.

The precise quantitative data provided by L-Propoxyphene-D5 HCl acts as the critical link, allowing for meaningful correlation between drug exposure (pharmacokinetics) and the resulting biological response (pharmacodynamics) observed in other omics layers.

Novel Synthetic Strategies for Deuterated Pharmaceuticals

The quality and availability of L-Propoxyphene-D5 HCl depend entirely on the chemical methods used for its synthesis. The goal of any synthetic strategy is to achieve high isotopic enrichment (typically >98% D), regiochemical precision (deuterium atoms at the intended positions), and cost-effectiveness. While traditional methods like catalytic exchange or the use of deuterated building blocks are effective, novel strategies are emerging that offer greater efficiency and control.

Late-Stage C-H Activation: This is a transformative approach in modern organic synthesis. Instead of building the molecule from deuterated precursors, late-stage C-H activation uses a catalyst (often based on iridium, ruthenium, or palladium) to selectively replace specific hydrogen atoms with deuterium (B1214612) on a fully-formed or nearly-formed propoxyphene molecule. This drastically shortens the synthetic route, reduces waste, and allows for the labeling of positions that are difficult to access with traditional methods.

Photocatalytic Deuteration: Using visible light and a photosensitizer, photocatalysis can drive deuteration reactions under exceptionally mild conditions. This method can offer unique selectivity and avoids the high temperatures or pressures sometimes required for traditional catalytic exchange, preserving sensitive functional groups on the molecule.

Enzymatic Deuteration: Biocatalysis offers the ultimate in selectivity. By using purified enzymes or whole-cell systems, it is possible to achieve unparalleled regio- and stereoselectivity in deuterium incorporation. While developing an enzymatic process for a specific molecule like propoxyphene can be challenging, the potential for creating highly specific and pure labeled standards is significant.

The table below summarizes and compares these synthetic approaches.

| Synthetic Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Traditional H-D Exchange | Acid/base or metal-catalyzed exchange with a deuterium source (e.g., D₂O). | Simple reagents; can be inexpensive. | Low regioselectivity ("scrambling"); harsh conditions. |

| Use of Labeled Precursors | Synthesizing the molecule from smaller, pre-deuterated building blocks. | High regioselectivity and isotopic purity. | Long synthetic routes; expensive starting materials. |

| Late-Stage C-H Activation | Transition-metal catalyzed replacement of C-H with C-D bonds on a late-stage intermediate. | Highly efficient; shortens synthesis; novel labeling patterns. | Catalyst development can be complex; potential for side reactions. |

| Enzymatic Deuteration | Use of enzymes to catalyze site-specific deuterium incorporation. | Unmatched regio- and stereoselectivity; very mild conditions. | Enzyme may not exist or may have low activity; substrate-specific. |

Standardization and Inter-Laboratory Harmonization for Deuterated Reference Materials

For the quantitative data generated using L-Propoxyphene-D5 HCl to be reliable, reproducible, and comparable across different laboratories, robust standardization and harmonization are essential. A reported concentration of propoxyphene must mean the same thing whether the analysis was performed for a clinical study in one country or a forensic investigation in another.

Achieving this harmonization relies on a quality infrastructure built around deuterated reference materials:

Certified Reference Materials (CRMs): The highest tier of a reference material is a CRM. A CRM of L-Propoxyphene-D5 HCl would be produced by a national metrology institute (like NIST in the U.S. or JRC in the E.U.) or an accredited reference material producer. It is characterized by a metrologically valid procedure and comes with a certificate stating its property value (e.g., purity, concentration, isotopic enrichment) and a corresponding measurement uncertainty. Using a CRM provides direct traceability to the International System of Units (SI).

Proficiency Testing (PT) and External Quality Assessment (EQA) Schemes: Laboratories that perform propoxyphene analysis must participate in PT/EQA programs. In these schemes, a central organizer distributes identical, blind samples to participating labs. Each lab analyzes the sample using their in-house method with their own L-Propoxyphene-D5 HCl standard and reports the results. The organizer assesses the results against a reference value, allowing labs to benchmark their performance and identify potential biases or inaccuracies in their methods.

Development of Consensus Methods: To reduce inter-laboratory variability, professional organizations and regulatory bodies work to develop and validate standardized analytical methods. These methods specify critical parameters such as sample preparation techniques, liquid chromatography conditions, and mass spectrometry settings, ensuring that different labs approach the analysis in a more uniform way.

The ultimate goal is to create a global framework where the use of well-characterized deuterated standards like L-Propoxyphene-D5 HCl, within a system of CRMs and PT schemes, ensures that analytical data is accurate, reliable, and interchangeable worldwide.

Q & A

Q. How can researchers verify the purity and deuteration level of L-Propoxyphene-D5 HCl during synthesis?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to assess purity and confirm molecular weight (e.g., expected molecular weight of 344.50 + 36.46 g/mol for L-Propoxyphene-D5 HCl) .

- Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ²H NMR) quantifies deuterium incorporation. For example, compare proton signals in non-deuterated vs. deuterated analogs to confirm isotopic substitution .

- Validate against certified reference standards (CRS) from accredited providers, ensuring traceability to pharmacopeial guidelines .

Q. What experimental protocols are recommended for stability testing of L-Propoxyphene-D5 HCl under varying storage conditions?

Methodological Answer:

- Design accelerated stability studies under ICH Q1A guidelines:

- Temperature: Test degradation at 40°C ± 2°C (ambient) vs. 25°C ± 2°C (controlled).

- Humidity: Expose samples to 75% ± 5% RH to assess hydrolytic degradation.

- Monitor via UV-Vis spectroscopy for absorbance shifts (e.g., λmax ~270 nm for propoxyphene analogs) and quantify impurities using LC-MS/MS .

Q. How should researchers design dose-response studies for L-Propoxyphene-D5 HCl in preclinical models?

Methodological Answer:

- Apply Science Practice 4.2 (AP® Physics Lab Manual):

- Define dose ranges based on prior in vitro IC₅₀ data (e.g., 0.1–100 μM for receptor-binding assays).

- Use logarithmic scaling to capture nonlinear responses.

Advanced Research Questions

Q. What strategies resolve contradictions in chiral resolution data for L-Propoxyphene-D5 HCl and its stereoisomers?

Methodological Answer:

- Apply chiral stationary phase (CSP) chromatography (e.g., amylose- or cellulose-based columns) with polar organic mobile phases to separate enantiomers.

- Cross-validate with X-ray crystallography to confirm absolute configuration, as seen in stereoisomer studies of cyclohexyl-phenylphosphinyl derivatives .

- Address discrepancies by adjusting column temperature (20–40°C) or solvent polarity (e.g., hexane:isopropanol gradients) .

Q. How can in vivo pharmacokinetic studies of L-Propoxyphene-D5 HCl account for deuterium isotope effects (DIEs)?

Methodological Answer:

- Use stable isotope-labeled internal standards (e.g., propafenone-D5 HCl ) to correct for matrix effects in biofluids.

- Model DIEs via compartmental pharmacokinetic simulations , comparing metabolic half-life (t₁/₂) of deuterated vs. non-deuterated analogs.

- Validate with LC-HRMS to track deuterium retention in metabolites (e.g., hydroxylated or demethylated derivatives) .

Q. What computational approaches predict metabolic pathways of L-Propoxyphene-D5 HCl to guide experimental validation?

Methodological Answer:

- Use in silico tools (e.g., Schrödinger’s MetabSite or OpenEye’s BROOD) to identify vulnerable sites for CYP450-mediated oxidation (e.g., N-demethylation).

- Compare predictions with high-resolution mass spectrometry (HRMS) fragmentation patterns from in vitro microsomal assays .

- Apply molecular dynamics (MD) simulations to assess deuterium’s impact on binding kinetics to metabolic enzymes .

Q. How should researchers address conflicting data on deuterium’s kinetic isotope effect (KIE) in L-Propoxyphene-D5 HCl studies?

Methodological Answer:

- Perform Arrhenius plot analysis to differentiate temperature-dependent KIEs (e.g., C-D bond cleavage vs. enzymatic turnover).

- Use isotope ratio mass spectrometry (IRMS) to measure δ²H values in metabolites, correlating with enzymatic vs. non-enzymatic pathways .

- Reconcile contradictions by standardizing reaction conditions (e.g., pH, cofactor concentrations) across labs .

Data Analysis & Reporting

Q. What statistical frameworks are robust for analyzing dose-dependent toxicity in L-Propoxyphene-D5 HCl studies?

Methodological Answer:

- Apply hierarchical Bayesian modeling to pool data from multiple assays (e.g., Ames test, micronucleus assay) while accounting for inter-experiment variability.

- Use Finney’s probit analysis to calculate LD₅₀/LC₅₀ values with 95% confidence intervals .

Q. How can researchers optimize NMR acquisition parameters to distinguish L-Propoxyphene-D5 HCl from impurities?

Methodological Answer:

- Set relaxation delays (D1) ≥ 5×T₁ (longitudinal relaxation time) for deuterated carbons to ensure full signal recovery.

- Apply presaturation or NOESY pulse sequences to suppress solvent (e.g., D₂O) or lipid interference in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.